(4-Methylpiperazin-1-yl)acetonitrile
Overview
Description
(4-Methylpiperazin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Role in Cytochrome P-450 IIE1 and Catalase Oxidation
The compound plays a role in the oxidation of acetonitrile to cyanide, implicating a role for P-450 in the oxidation process. This is particularly relevant in studies focusing on the toxic effects of nitriles due to cyanide production (Feierman & Cederbaum, 1989).
2. Involvement in SNAr Aminolysis
It has been observed to be involved in an SNAr (nucleophilic aromatic substitution) reaction, which is a key step in the synthesis of certain compounds like adavosertib. The kinetics of the reaction were studied to understand its role in the synthesis process (Ashworth et al., 2021).
3. Anticancer Activity
Certain derivatives of this compound, such as 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been studied for their anticancer activity. Notably, one derivative showed significant activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).
4. Electrochemical Approach in Drug Metabolism
The compound has been studied in the context of electrochemical reduction in drug metabolism, providing a route to certain drug metabolites (Largeron et al., 1986).
5. As a Fluorescent Sensor for Cu2+
Derivatives of the compound, specifically N-(4-methylpiperazin-1-yl)benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide, have been developed as fluorescent sensors for Cu2+, showcasing its potential in analytical chemistry (Liu et al., 2014).
6. Effect on Alcohol Metabolism
The compound's derivatives, such as 4-methylpyrazole, have been studied for their effects on various parameters of alcohol metabolism, which is significant in understanding alcohol's biological impact (Sarkola et al., 2002).
7. Modeling of Tyrosinase Activity
Research involving derivatives of this compound has contributed to the understanding of enzyme mimicking, specifically the activity of tyrosinase, which is crucial in biochemical studies (Casella et al., 1996).
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-4-6-10(3-2-8)7-5-9/h3-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQQNRWWCWVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441966 | |
Record name | (4-methylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-77-1 | |
Record name | (4-methylpiperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about using (4-Methylpiperazin-1-yl)acetonitrile as a cyanide source in C-H activation reactions?
A1: Traditional cyanation reactions often rely on toxic cyanide salts. This research demonstrates the use of this compound as a safer alternative for introducing a cyano group (-CN) into organic molecules []. The study specifically focuses on its application in C-H activation reactions, a powerful tool for functionalizing organic molecules.
Q2: What types of reactions has this compound been successfully applied to as a cyanation reagent?
A2: The research highlights the successful application of this compound in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles via C(sp2)–H cyanation of aryls/heteroaryls []. This demonstrates its potential in constructing valuable compounds for medicinal chemistry and materials science.
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